2-(2-Fluoro-3-methylphenyl)-2-methylpropanal
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Overview
Description
2-(2-Fluoro-3-methylphenyl)-2-methylpropanal is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoro-3-methylphenylboronic acid as a starting material . This compound can be synthesized through a series of reactions including halogenation and boronation.
Industrial Production Methods
Industrial production of 2-(2-Fluoro-3-methylphenyl)-2-methylpropanal may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methylphenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid.
Reduction: 2-(2-Fluoro-3-methylphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-3-methylphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methylphenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Fluoro-3-methylphenyl)-2-methylpropanal is unique due to the combination of its fluorine and methyl substituents on the phenyl ring, along with the presence of the propanal group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
2-(2-Fluoro-3-methylphenyl)-2-methylpropanal is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in its structure enhances lipophilicity, which can influence its interaction with biological targets, including enzymes and receptors. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13FO, with a molecular weight of approximately 196.23 g/mol. The compound features a propanal group attached to a phenyl ring substituted with a fluorine atom and a methyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances the compound's ability to permeate cell membranes, allowing it to reach intracellular targets more effectively.
Potential Mechanisms Include:
- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes due to its structural features.
- Receptor Interaction: It could potentially bind to receptors involved in various signaling pathways, influencing physiological responses.
- Metabolic Pathway Interference: The compound might alter metabolic processes by affecting key biochemical pathways.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Some studies suggest that fluorinated compounds possess enhanced antimicrobial properties due to improved binding affinities to bacterial enzymes.
- Anti-inflammatory Effects: The modulation of inflammatory pathways may be another avenue through which this compound exerts biological effects.
- Potential Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation, warranting further investigation into this compound's therapeutic potential.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-(2-fluoro-3-methylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C11H13FO/c1-8-5-4-6-9(10(8)12)11(2,3)7-13/h4-7H,1-3H3 |
InChI Key |
GNLCGIZSPUVTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C=O)F |
Origin of Product |
United States |
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